6-(Trifluoromethoxy)quinoline-4-carboxylic acid
Overview
Description
6-(Trifluoromethoxy)quinoline-4-carboxylic acid is a quinoline derivative characterized by the presence of a trifluoromethoxy group at the 6th position and a carboxylic acid group at the 4th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to anilines with both electron-withdrawing and electron-donating groups, making it versatile for large-scale synthesis of bioactive molecules.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing reaction conditions to achieve high yields and purity. For example, the synthesis of quinoline-4-carboxylic acid derivatives can be performed under various conditions, such as ethanol reflux or using specific acids like H₂NSO₃H . These methods are designed to be scalable and cost-effective for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: The trifluoromethoxy and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups and properties. These derivatives are valuable for further research and applications in medicinal chemistry and materials science.
Scientific Research Applications
6-(Trifluoromethoxy)quinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to possess various biological activities, including antitumor, antibacterial, and antiviral properties . The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
6-(Trifluoromethoxy)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: This compound has a similar quinoline structure but with different substituents, leading to distinct chemical properties and applications.
Other trifluoromethyl group-containing quinolines: These compounds share the trifluoromethyl group but differ in their positions and additional functional groups, resulting in varied biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for diverse research and industrial applications.
Properties
IUPAC Name |
6-(trifluoromethoxy)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-6-1-2-9-8(5-6)7(10(16)17)3-4-15-9/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQAUXRUPQNREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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